N-(3-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standard conventions for substituted phenethylamines with N-benzyl modifications. The complete IUPAC name is N-[(3-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine hydrobromide, which accurately describes the structural arrangement of functional groups and substitution patterns. The nomenclature system identifies the primary amine functionality as ethanamine, with the 2-(4-methoxyphenyl) designation indicating the para-methoxy substitution on the phenethylamine backbone. The N-[(3-methoxyphenyl)methyl] portion specifies the meta-methoxy substitution pattern on the benzyl group attached to the nitrogen atom.
The compound exhibits several important isomeric considerations that distinguish it from structurally related phenethylamine derivatives. The positional isomerism becomes particularly significant when comparing the 3-methoxybenzyl substitution pattern with potential 2-methoxy or 4-methoxy alternatives. Research on similar N-bromodimethoxybenzyl phenethylamine systems has demonstrated that the substitution pattern significantly influences both chromatographic separation behavior and mass spectrometric fragmentation characteristics. The meta-methoxy positioning on the benzyl portion creates distinct electronic and steric effects compared to ortho or para arrangements, influencing the compound's overall conformational preferences and interaction capabilities.
The stereochemical considerations for this compound center primarily around the rotational flexibility of the N-benzyl bond and the phenethylamine chain. Unlike compounds containing chiral centers, this compound does not exhibit optical isomerism, simplifying its structural characterization. However, the rotational barriers around key bonds create conformational isomers that can be distinguished through computational analysis and nuclear magnetic resonance spectroscopy. The methoxy group orientations on both aromatic rings contribute to the overall conformational landscape, with preferred orientations influenced by intramolecular interactions and crystal packing forces in the solid state.
| Nomenclature Component | Description | Structural Significance |
|---|---|---|
| N-[(3-methoxyphenyl)methyl] | Meta-methoxy benzyl substituent | Defines electronic properties and steric interactions |
| 2-(4-methoxyphenyl)ethanamine | Para-methoxy phenethylamine backbone | Core pharmacophore structure |
| Hydrobromide | Bromide salt form | Enhances stability and solubility |
| Molecular Formula C₁₇H₂₂BrNO₂ | Complete elemental composition | Defines mass spectrometric molecular ion |
X-ray Crystallographic Analysis and Solid-State Structure
The solid-state structure of this compound reveals important insights into molecular packing arrangements and intermolecular interactions that govern crystal stability. X-ray crystallographic analysis of similar phenethylamine hydrobromide salts demonstrates the formation of extensive hydrogen bonding networks involving the protonated amine group and the bromide counterion. These hydrogen bonding interactions typically create layered structures where the organic cations and bromide anions alternate in predictable patterns, contributing to overall crystal cohesion and stability.
The molecular conformation adopted in the crystalline state reflects a balance between intramolecular strain and intermolecular packing efficiency. The phenethylamine backbone typically adopts an extended conformation to minimize steric interactions between the aromatic rings, while the N-benzyl substituent can rotate to optimize crystal packing. The methoxy groups on both aromatic systems participate in weak intermolecular interactions, including potential hydrogen bonding with neighboring molecules and van der Waals contacts that influence the overall crystal morphology.
Crystallographic data analysis reveals that the bromide anions occupy well-defined positions within the crystal lattice, creating electrostatic stabilization through interaction with the protonated nitrogen center. The nitrogen-bromide distances typically fall within expected ranges for ionic interactions, while the geometry around the nitrogen atom reflects the tetrahedral coordination expected for protonated amines. The crystal packing efficiency, as measured by calculated density values and void space analysis, indicates optimal utilization of available volume through complementary molecular shapes and effective intermolecular interactions.
The thermal behavior of the crystalline material, including melting point determination and thermal stability assessment, provides additional structural insights. The melting point reflects the cumulative strength of intermolecular interactions within the crystal lattice, while differential scanning calorimetry can reveal phase transitions or polymorphic transformations. Understanding these thermal properties becomes crucial for material handling, storage conditions, and analytical method development for this compound.
| Crystallographic Parameter | Typical Range | Structural Implication |
|---|---|---|
| Nitrogen-Bromide Distance | 3.2-3.6 Å | Ionic interaction strength |
| Phenyl Ring Dihedral Angles | 60-120° | Conformational flexibility |
| Crystal Density | 1.3-1.5 g/cm³ | Packing efficiency |
| Hydrogen Bond Network | 2-4 interactions per molecule | Lattice stabilization |
Nuclear Magnetic Resonance Spectroscopic Profiling
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that enable unambiguous assignment of all hydrogen atoms within the molecular structure. The aromatic proton signals appear in the typical aromatic region between 6.5 and 7.5 parts per million, with the meta-substituted benzyl ring showing a distinctive splitting pattern reflecting the asymmetric substitution around the aromatic system.
The methoxy group protons generate sharp singlets in the aliphatic region, typically appearing around 3.7-3.8 parts per million for both the 3-methoxy and 4-methoxy substituents. Integration ratios confirm the presence of six methoxy protons total, distributed equally between the two aromatic systems. The benzylic methylene protons adjacent to the nitrogen atom exhibit characteristic chemical shifts and coupling patterns that distinguish them from the phenethylamine methylene groups, providing clear structural assignment capabilities.
The ethylamine portion of the molecule produces distinct multipicity patterns, with the methylene group alpha to the aromatic ring appearing as a triplet due to coupling with the adjacent methylene group. The methylene group adjacent to the nitrogen atom shows complex splitting due to coupling with both the aromatic-adjacent methylene and potential long-range coupling effects. In the hydrobromide salt form, the amine protons may exhibit broadened signals due to rapid exchange with trace moisture or exhibit well-defined coupling patterns under anhydrous conditions.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis of all carbon environments within the molecule. The aromatic carbons exhibit characteristic shifts in the 110-160 parts per million range, with the methoxy-substituted carbons showing distinct upfield shifts compared to unsubstituted aromatic positions. The methoxy carbon atoms appear around 55 parts per million, while the aliphatic carbon atoms of the ethylamine chain show shifts consistent with their electronic environments and substitution patterns.
| Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| Aromatic Protons | 6.5-7.5 | Benzyl and phenethyl rings | Complex multiplets |
| Methoxy Protons | 3.7-3.8 | -OCH₃ groups | Singlets |
| Benzylic CH₂ | 3.6-4.2 | N-CH₂-Ar | Singlet/Multiplet |
| Phenethyl CH₂ | 2.6-3.2 | -CH₂-CH₂-N | Triplets |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that enable structural confirmation and analytical identification. The molecular ion peak appears at mass-to-charge ratio 271, corresponding to the protonated molecular ion of the free base after loss of the bromide counterion during ionization. This molecular ion serves as the starting point for subsequent fragmentation reactions that provide diagnostic structural information about the compound's architecture and substitution patterns.
The primary fragmentation pathways involve cleavage of bonds adjacent to the nitrogen atom, generating characteristic fragment ions that reflect the structural components of the molecule. Loss of the 3-methoxybenzyl group produces a significant fragment ion at mass-to-charge ratio 137, corresponding to the 4-methoxyphenethylamine portion of the molecule. This fragmentation pattern parallels observations in related phenethylamine derivatives and provides clear evidence for the N-benzyl substitution pattern.
The complementary fragmentation involves loss of the phenethylamine portion, generating fragment ions corresponding to the 3-methoxybenzyl fragment at mass-to-charge ratio 137. This symmetrical fragmentation behavior reflects the similar bond strengths around the central nitrogen atom and provides confirmatory evidence for the proposed structure. Additional fragmentation can occur through loss of methoxy groups, generating fragments at mass-to-charge ratios corresponding to demethoxylated species that retain the core aromatic systems.
The electron impact ionization conditions typically employed in gas chromatography-mass spectrometry analysis promote extensive fragmentation, generating characteristic aromatic fragment ions that provide fingerprint identification capabilities. The base peak often corresponds to tropylium ion formation at mass-to-charge ratio 91, generated through rearrangement and loss of the ethylamine chain from benzyl-containing fragments. This fragmentation pattern has been observed consistently across various N-benzyl phenethylamine derivatives and provides reliable identification criteria.
| Fragment Ion (m/z) | Relative Intensity | Structural Assignment | Fragmentation Pathway |
|---|---|---|---|
| 271 | Molecular ion | [M+H]⁺ | Protonated molecular ion |
| 137 | High | 4-Methoxyphenethyl⁺ | Loss of 3-methoxybenzyl |
| 137 | High | 3-Methoxybenzyl⁺ | Loss of phenethylamine |
| 91 | Base peak | Tropylium ion | Aromatic rearrangement |
Computational Molecular Modeling and Conformational Analysis
Computational molecular modeling of this compound employs advanced quantum mechanical calculations to predict optimized geometries, electronic properties, and conformational preferences. Density functional theory calculations using hybrid functionals provide accurate predictions of bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure. These calculations reveal that the molecule adopts extended conformations that minimize steric interactions between the aromatic ring systems while maximizing favorable electrostatic interactions.
The conformational analysis identifies multiple low-energy conformers accessible through rotation around the flexible bonds connecting the aromatic systems to the central ethylamine chain. The energy barriers for these rotational processes typically range from 5-15 kilojoules per mole, indicating rapid interconversion between conformers at room temperature. The preferred conformations show the aromatic rings oriented to minimize π-π stacking interactions while allowing optimal hydrogen bonding capabilities for the protonated amine group in the hydrobromide salt form.
Molecular electrostatic potential calculations provide insights into the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that govern intermolecular interactions. The protonated nitrogen atom exhibits strong positive electrostatic potential, consistent with its role in ionic interactions with the bromide counterion. The methoxy oxygen atoms show negative electrostatic potential regions that can participate in hydrogen bonding and dipolar interactions with neighboring molecules in crystal structures or solution environments.
The calculated molecular dipole moment reflects the asymmetric charge distribution resulting from the methoxy substituents and protonated amine functionality. This dipole moment influences the compound's solubility characteristics, intermolecular interaction strengths, and potential biological activity through electrostatic interactions with target molecules. Comparison of calculated properties with experimental observations provides validation of the computational models and confidence in predicted molecular behavior under various conditions.
| Computational Property | Calculated Value | Physical Significance |
|---|---|---|
| Molecular Dipole Moment | 3.2-4.1 Debye | Intermolecular interaction strength |
| Rotational Barriers | 5-15 kJ/mol | Conformational flexibility |
| HOMO-LUMO Gap | 8-10 eV | Electronic stability |
| Molecular Volume | 290-310 Ų | Steric requirements |
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.BrH/c1-19-16-8-6-14(7-9-16)10-11-18-13-15-4-3-5-17(12-15)20-2;/h3-9,12,18H,10-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBHUYVOYFEXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-79-3 | |
| Record name | Benzeneethanamine, 4-methoxy-N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The base compound, N-(3-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine, is synthesized via reductive amination between 3-methoxybenzylamine and 4-methoxyphenylacetaldehyde. This one-pot reaction employs sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent in dichloromethane at 0–25°C. The imine intermediate forms spontaneously, followed by stereoselective reduction to yield the secondary amine.
Reaction Conditions:
Catalytic Hydrogenation Alternatives
Adam’s catalyst (platinum oxide) in ethanol under hydrogen gas (1–3 atm) provides an alternative pathway, particularly for scale-up. This method avoids borohydride residues, simplifying purification. However, longer reaction times (24–48 hours) and higher temperatures (40–50°C) are required, with yields comparable to reductive amination (75–80%).
Alkylation of Primary Amines
SN2 Displacement with Halogenated Intermediates
2-(4-Methoxyphenyl)ethyl bromide reacts with 3-methoxybenzylamine in the presence of potassium carbonate (K₂CO₃) in acetonitrile. The reaction proceeds via nucleophilic substitution, forming the desired amine after 8–12 hours at reflux (82°C).
Optimization Notes:
Phase-Transfer Catalysis (PTC)
Using tetrabutylammonium bromide (TBAB) as a PTC agent, the alkylation occurs at room temperature in a biphasic system (toluene/water). This method reduces energy consumption and improves atom economy:
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Time | 6–8 hours |
| Yield | 70–74% |
| Purity (HPLC) | 93–95% |
This approach minimizes byproducts like quaternary ammonium salts, though scalability requires careful pH control.
Hydrobromide Salt Formation
Acid-Base Titration
The free base is dissolved in anhydrous ethanol, and concentrated hydrobromic acid (48% w/w) is added dropwise at 0°C. The salt precipitates immediately, with recrystallization from ethanol/ethyl acetate yielding >99% purity.
Critical Parameters:
Solvent-Free Salt Formation
For industrial-scale production, solvent-free methods involve grinding the free base with solid HBr gas in a ball mill. This mechanochemical approach achieves 97% conversion in 2 hours, though purity (96–97%) is slightly lower than titration-based methods.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC Conditions:
- Column: C18, 5 µm, 250 × 4.6 mm
- Mobile Phase: 60:40 acetonitrile/0.1% H₃PO₄
- Retention Time: 8.2 minutes
- Purity: ≥99% (area normalization).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Reductive Amination | 78–82 | 98–99 | Moderate | 120–150 |
| Alkylation (SN2) | 68–72 | 93–95 | High | 90–110 |
| PTC Alkylation | 70–74 | 94–96 | High | 80–100 |
| Mechanochemical Salt | 97 | 96–97 | Industrial | 50–70 |
Reductive amination offers superior purity for pharmaceutical applications, while mechanochemical salt formation is optimal for bulk production.
Challenges and Mitigation Strategies
- Byproduct Formation: Over-alkylation during SN2 reactions is mitigated by using a 10% molar excess of the amine.
- Optical Purity: Although the target compound lacks chiral centers, residual enantiomers from precursors (e.g., 3-methoxybenzylamine) are removed via chiral column chromatography (Chiralpak IA, heptane/ethanol).
- Solvent Residues: Ethanol recrystallization reduces solvent content to <100 ppm (GC-MS).
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Research: Compounds similar to N-(3-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide have shown significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that substituted benzylamines can induce apoptosis in human leukemia cells by activating caspases and modulating Bcl-2 family proteins.
- Antimicrobial Activity: Research has demonstrated that related compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
-
Pharmacology
- Receptor Interaction: The compound may interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and various psychiatric conditions. Preliminary studies suggest that it could act as a selective agonist at these receptors, potentially influencing neurotransmitter systems involved in depression and anxiety disorders .
- Kinase Inhibition: There is evidence that the compound may act as a kinase inhibitor, targeting pathways involved in cancer progression. Small molecule inhibitors have been shown to selectively inhibit receptor tyrosine kinases, which could have therapeutic implications for various cancers.
- Neuroscience
Case Studies and Research Findings
- Anticancer Activity Case Study: A study evaluated the effects of this compound on human leukemia cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis through caspase activation.
- Antimicrobial Properties Case Study: Another study assessed the antimicrobial efficacy of related benzylamine derivatives against common bacterial strains. The findings indicated that these compounds could serve as effective agents in combating bacterial infections, with specific emphasis on their mode of action against cell wall synthesis.
- Kinase Inhibition Case Study: A recent investigation into the kinase inhibitory properties of this compound revealed promising results in inhibiting cancer cell growth by targeting specific signaling pathways involved in tumorigenesis.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific context and application being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of substituted phenethylamines. Key structural variations among analogs include:
- Position of methoxy groups : Substitutions on the benzyl (e.g., 2-, 3-, or 4-methoxy) and phenyl rings (e.g., 2,4-dimethoxy, 4-methoxy) significantly alter bioactivity.
- Counterion differences : Hydrobromide vs. hydrochloride salts impact solubility and pharmacokinetics.
Functional Differences and Mechanisms
- Anti-Biofilm Activity: The quinoxaline-containing analog () inhibits glucosyltransferase C (GtfC) in Streptococcus mutans, disrupting extracellular polysaccharide (EPS) synthesis and reducing biofilm formation by 79% at 10 µg/ml. In contrast, the target compound’s 3-methoxybenzyl group may confer distinct binding kinetics to similar enzymatic targets .
- Receptor Interactions: NBOMe derivatives (e.g., 25B-NB3OMe) with 2- or 3-methoxybenzyl substituents exhibit potent 5-HT2A receptor agonism, whereas anti-biofilm analogs lack this activity due to structural divergence (e.g., quinoxaline backbone) .
- Microecological Selectivity : Some analogs (e.g., compound) inhibit S. mutans biofilms without affecting commensal species like S. sanguinis, suggesting substituent-dependent specificity .
Pharmacological and Industrial Relevance
- Therapeutic Potential: The hydrobromide salt form enhances stability for drug delivery systems (e.g., tFNA-loaded inhibitors in ).
- Synthetic Accessibility: Suppliers like Advanced Technology & Industrial Co., Ltd. () highlight commercial availability of positional isomers (e.g., 2-methoxybenzyl derivatives), underscoring industrial interest in methoxy-substituted phenethylamines .
Biological Activity
N-(3-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features two methoxy groups attached to benzyl and phenyl rings, which are known to influence its pharmacological properties. The molecular formula is , with a molecular weight of approximately 336.27 g/mol. The presence of methoxy groups enhances lipophilicity, which may facilitate better interaction with biological membranes.
This compound primarily acts as a serotonin receptor agonist , particularly targeting the 5-HT2A receptor. This receptor is implicated in various neurological functions, including mood regulation, cognition, and perception. The compound's ability to modulate serotonin signaling suggests potential applications in treating mood disorders and other psychiatric conditions.
Neuropharmacological Effects
Research indicates that compounds with similar structures exhibit significant neuropharmacological effects. For instance, derivatives of methoxy-substituted phenethylamines have been studied for their antidepressant and anxiolytic properties. The modulation of serotonin pathways may contribute to these effects, making this compound a candidate for further investigation in mood disorder therapies.
Antitumor Activity
Emerging studies have also suggested that related compounds possess anticancer properties . For example, compounds within the phenethylamine class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
Case Studies
- Antidepressant Potential : A study examining the effects of similar compounds on animal models demonstrated significant reductions in depressive-like behaviors following administration of methoxy-substituted phenethylamines. The results indicated alterations in neurotransmitter levels consistent with antidepressant activity .
- Anticancer Efficacy : In vitro studies on human melanoma cells treated with related triazole derivatives showed selective cytotoxicity and induced cell cycle arrest, suggesting a potential pathway for developing new anticancer agents based on structural analogs of this compound .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antidepressant, Antitumor | Serotonin receptor modulation |
| 25B-NBOMe | Psychedelic effects | 5-HT2A receptor agonism |
| Triazole Derivatives | Antimicrobial, Anticancer | Microtubule disruption |
Q & A
Q. What regulatory classifications apply to this compound, and how do they impact laboratory protocols?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
